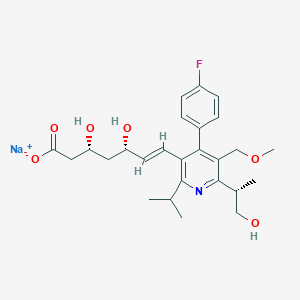

Hydroxy Cerivastatin Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxy Cerivastatin Sodium Salt is a synthetic statin, a class of drugs used to lower cholesterol levels in the blood. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein cholesterol and triglycerides, making it valuable in the treatment of hypercholesterolemia and mixed dyslipidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Cerivastatin Sodium Salt is synthesized through a multi-step process involving the formation of a pyridine derivative. The key steps include the demethylation of the benzylic methyl ether moiety and the stereoselective hydroxylation of the 6-isopropyl substituent . The synthesis typically involves the use of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to catalyze these reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Cerivastatin Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites such as M-1 and M-23.

Reduction: Though less common, reduction reactions can occur under specific conditions.

Substitution: Involves the replacement of functional groups within the molecule, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes (CYP2C8 and CYP3A4) are commonly used.

Reduction: Reducing agents such as sodium borohydride may be employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include the metabolites M-1 and M-23, which retain similar inhibitory activity against hydroxymethylglutaryl-coenzyme A reductase as the parent compound .

Scientific Research Applications

Treatment of Hyperlipidemia

Hydroxy Cerivastatin Sodium Salt has been extensively studied for its efficacy in managing hyperlipidemia, particularly in patients with primary hypercholesterolemia and mixed dyslipidemia.

- Efficacy : Clinical trials have demonstrated that cerivastatin significantly reduces low-density lipoprotein cholesterol (LDL-C) levels. In a multicenter analysis involving over 2,700 patients, cerivastatin at doses ranging from 0.025 to 0.4 mg/day resulted in a dose-dependent reduction in LDL-C by 14.2% to 36.1% compared to placebo .

- Safety Profile : The safety and tolerability of this compound have been favorable. Adverse effects were comparable to those observed with placebo treatments, with less than 1% of patients experiencing clinically significant increases in liver enzymes or creatine phosphokinase levels .

Combination Therapy

Research indicates that this compound can be effectively used in combination with fibrates for enhanced lipid-lowering effects. A patent describes the combination therapy involving cerivastatin and fibrates, highlighting its effectiveness in treating dyslipidemia and reducing LDL levels while allowing for lower dosages of both medications .

Pharmacokinetics and Metabolism

This compound is metabolized primarily by cytochrome P450 2C8 enzymes. Variations in these enzymes can affect drug metabolism and patient response to treatment . Studies have shown that genetic polymorphisms in CYP2C8 can lead to altered pharmacokinetics and increased risk of adverse effects such as myopathy or rhabdomyolysis .

Efficacy in Specific Populations

A study focused on patients with type IIb hypercholesterolemia showed that treatment with this compound not only lowered total cholesterol but also improved biliary lipid metabolism without worsening lithogenicity .

- Study Design : Twenty-one patients received cerivastatin for 12 weeks after an initial placebo phase.

- Results : Significant reductions in serum total cholesterol were observed, confirming the drug's efficacy while maintaining biliary health.

Long-term Safety Monitoring

Another case analysis involved monitoring over 1,000 patients treated with this compound for up to one year, focusing on long-term safety outcomes and adverse event reporting . The findings indicated a low incidence of severe adverse effects, reinforcing its safety profile for chronic use.

Data Tables

Mechanism of Action

Hydroxy Cerivastatin Sodium Salt exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of cholesterol . This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of low-density lipoprotein receptors, and increased uptake of low-density lipoprotein cholesterol from the circulation .

Comparison with Similar Compounds

Similar Compounds

- Fluvastatin

- Atorvastatin

- Rosuvastatin

Uniqueness

Hydroxy Cerivastatin Sodium Salt is unique due to its high potency and effectiveness at low doses. It has a lower risk of drug-drug interactions compared to other statins, as it is metabolized by multiple cytochrome P450 enzymes, reducing the likelihood of metabolic inhibition .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Hydroxy Cerivastatin Sodium Salt to ensure reproducibility?

- Answer : Synthesis should follow validated protocols for statin derivatives, emphasizing purity control via HPLC (≥95% purity) and structural confirmation using NMR (1H, 13C) and high-resolution mass spectrometry. For novel derivatives, include detailed crystallization conditions and solvent systems. Characterization should adhere to guidelines for reporting salt hydrates, including thermogravimetric analysis (TGA) for water content quantification .

Q. How can researchers optimize cell-based assays to evaluate Hydroxy Cerivastatin’s HMG-CoA reductase inhibition?

- Answer : Use hepatocyte or macrophage cell lines (e.g., HepG2, THP-1) with standardized protocols:

- Pre-incubate cells with 0.1–10 µM Hydroxy Cerivastatin for 24–48 hours.

- Quantify HMG-CoA reductase activity via NADPH consumption assays or LC-MS/MS measurement of mevalonate pathway intermediates (e.g., farnesyl pyrophosphate) .

Q. What analytical techniques are critical for assessing Hydroxy Cerivastatin’s stability under varying pH and temperature conditions?

- Answer : Perform accelerated stability studies using:

- Reverse-phase HPLC with UV detection (λ = 240–260 nm) to monitor degradation products.

- Mass spectrometry to identify hydrolysis byproducts (e.g., lactone forms).

- pH-dependent solubility profiles (e.g., phosphate-buffered saline at pH 2.0, 7.4, and 9.0) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on Hydroxy Cerivastatin’s drug interactions (e.g., with fibrates) be resolved?

- Answer : Design crossover studies in relevant models (e.g., humanized CYP3A4 transgenic mice) to isolate CYP450-mediated interactions. For gemfibrozil, monitor glucuronidation inhibition via UGT1A1/1A3 activity assays. Contrast with fenofibrate using pharmacokinetic parameters (AUC, Cmax) and hepatic transporter (OATP1B1) inhibition assays .

Q. What experimental models best capture Hydroxy Cerivastatin’s pleiotropic effects on macrophage proteostasis and plaque stability?

- Answer : Utilize human-induced pluripotent stem cell-derived macrophages (hiPSC-MCs) treated with 1–10 µM Hydroxy Cerivastatin. Assess:

- Protein synthesis via SUnSET assay (puromycin incorporation).

- Isoprenoid depletion using LC-MS/MS quantification of geranylgeranyl pyrophosphate (GGPP).

- Matrix metalloproteinase-9 (MMP-9) secretion via ELISA .

Q. How should researchers address batch-to-batch variability in Hydroxy Cerivastatin’s bioactivity across preclinical studies?

- Answer : Implement quality control beyond HPLC purity:

- Quantify salt content via ion chromatography.

- Standardize solubility using dynamic light scattering (DLS) for particle size distribution.

- Validate bioactivity in a reference cell line (e.g., IC50 consistency in HMG-CoA reductase inhibition assays) .

Q. What statistical approaches are recommended for reconciling discrepancies between in vitro and in vivo efficacy data?

- Answer : Apply hierarchical Bayesian modeling to integrate in vitro IC50 values with in vivo pharmacokinetic parameters (e.g., tissue distribution, half-life). Use sensitivity analysis to identify confounding variables (e.g., plasma protein binding, metabolic clearance) .

Q. Methodological Guidance for Contradictory Findings

Q. How to resolve inconsistencies in Hydroxy Cerivastatin’s reported mitochondrial toxicity thresholds?

- Answer : Standardize assay conditions:

- Use Seahorse XF Analyzers for real-time mitochondrial respiration (OCR/ECAR) in primary cardiomyocytes.

- Control for statin lipophilicity by comparing Cerivastatin with hydrophilic analogs (e.g., rosuvastatin).

- Include rescue experiments with mevalonate (200 µM) or coenzyme Q10 .

Q. What protocols mitigate variability in salt form characterization across research groups?

- Answer : Adopt the ICH Q6A guidelines for polymorph screening:

Properties

CAS No. |

189060-31-9 |

|---|---|

Molecular Formula |

C26H34FNNaO6 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1 |

InChI Key |

TUYBKPRGKCUDGR-ZZDRRHRHSA-N |

SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Isomeric SMILES |

C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na] |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |

Synonyms |

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; M-23 Metabolite; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.